4-cis-Hydroxy Cilostazol is a compound derived from cilostazol, a phosphodiesterase III inhibitor primarily used in the treatment of intermittent claudication. This compound has garnered attention in research due to its potential pharmacological effects and applications in various therapeutic areas. The classification of 4-cis-Hydroxy Cilostazol falls under the category of pharmaceutical compounds, specifically as a metabolite of cilostazol, which is a synthetic drug.
Cilostazol was first developed as an anti-platelet agent, and its metabolites, including 4-cis-Hydroxy Cilostazol, are formed through hepatic metabolism. This compound is classified as a secondary metabolite with implications in cardiovascular therapies, particularly for improving blood flow and reducing symptoms associated with peripheral vascular diseases.
The synthesis of 4-cis-Hydroxy Cilostazol can be achieved through several methods, primarily focusing on the modification of the cilostazol structure. One notable approach involves enzymatic reactions that utilize cytochrome P450 enzymes to hydroxylate cilostazol at the 4-position.
The synthesis typically requires controlled conditions to optimize yield and purity. Parameters such as temperature, pH, and reaction time are critical. For instance, using a specific enzyme concentration can enhance the hydroxylation process, leading to a more efficient conversion of cilostazol to its hydroxy derivative.
The molecular structure of 4-cis-Hydroxy Cilostazol features a hydroxyl group (-OH) at the 4-position of the cilostazol framework. This modification alters its pharmacokinetic properties compared to cilostazol.
4-cis-Hydroxy Cilostazol undergoes various chemical reactions typical of phenolic compounds. These include oxidation reactions that can further modify the hydroxyl group or lead to dimerization under specific conditions.
The stability and reactivity of this compound can be influenced by factors such as solvent choice and temperature. For example, in an alkaline medium, the hydroxyl group may engage in nucleophilic substitution reactions, potentially leading to new derivatives.
The mechanism of action for 4-cis-Hydroxy Cilostazol involves inhibition of phosphodiesterase III, leading to increased levels of cyclic adenosine monophosphate (cAMP) within platelets and vascular smooth muscle cells. This results in vasodilation and inhibition of platelet aggregation.
Studies have shown that the efficacy of 4-cis-Hydroxy Cilostazol may differ from its parent compound due to variations in binding affinity and metabolic stability. This differential activity highlights the importance of understanding its pharmacodynamics in therapeutic contexts.
Relevant analyses indicate that these properties are crucial for formulation development in pharmaceutical applications.
4-cis-Hydroxy Cilostazol has several potential applications in scientific research:
The systematic IUPAC name for 4-cis-Hydroxy Cilostazol is 6-[4-[1-(4-hydroxycyclohexyl)-1H-tetrazol-5-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one, reflecting its core quinolinone structure tethered to a hydroxy-substituted cyclohexyltetrazole moiety via a butoxy linker [2] [4]. Its molecular formula is C₂₀H₂₇N₅O₃, with a molecular weight of 385.46 g/mol [1] [5]. This metabolite shares the same carbon skeleton as cilostazol (C₂₀H₂₇N₅O₂) but incorporates an additional oxygen atom due to hydroxylation [6].
Table 1: Molecular Identity Comparison
Compound | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
Cilostazol | 73963-72-1 | C₂₀H₂₇N₅O₂ | 369.46 g/mol |
4-cis-Hydroxy Cilostazol | 87153-06-8 | C₂₀H₂₇N₅O₃ | 385.46 g/mol |
4-trans-Hydroxy Cilostazol | 87153-04-6 | C₂₀H₂₇N₅O₃ | 385.46 g/mol |
The "4-cis" designation specifies the stereospecific orientation of the hydroxyl group relative to the tetrazole substituent on the cyclohexane ring. In this isomer, the hydroxyl group occupies an axial position while the tetrazole ring is equatorial, resulting in a diequatorial arrangement after ring inversion [1] [5]. This contrasts sharply with the 4-trans-hydroxy metabolite (OPC-13213), where both functional groups adopt equatorial positions, leading to distinct biochemical interactions. The cis configuration is explicitly denoted in the synonym OPC-13217 [1] [8]. Experimental data confirm that the stereochemistry significantly impacts metabolic activity and solubility.
4-cis-Hydroxy Cilostazol retains cilostazol’s core pharmacophore—a quinolinone ring linked to a tetrazole—but features hydroxylation at the cyclohexyl moiety (Table 1). This modification:
Table 2: Structural and Functional Impact of Hydroxylation
Feature | Cilostazol | 4-cis-Hydroxy Cilostazol | Effect of Modification |
---|---|---|---|
Cyclohexyl Group | Unsubstituted | cis-OH at C4 | ↑ Solubility, ↓ LogP |
Tetrazole Position | Equatorial | Equatorial | Unchanged ligand affinity |
PSA | 84 Ų | ~97 Ų | ↑ Hydrogen bonding capacity |
PDE-III Inhibition | IC₅₀ = 0.2 µM | Reduced potency | Altered metabolite activity |
Key physicochemical parameters:
Crystallography: No single-crystal XRD data is publicly available. Predicted density (1.42 g/cm³) and melting point (>160°C, extrapolated) suggest a tightly packed lattice [1].
Spectroscopic Profiles:
Table 3: Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 4.5 ppm (broad s, 1H) | Cyclohexyl -OH |
δ 4.0 ppm (t, 2H) | -OCH₂- butoxy linker | |
δ 2.9 ppm (t, 2H) | Quinolinone -CH₂- (adjacent to C=O) | |
MS | m/z 386.46 [M+H]⁺ | Molecular ion |
m/z 369 (-OH loss) | Cyclohexyl dehydration | |
IR | 1680 cm⁻¹ | Quinolinone carbonyl stretch |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: